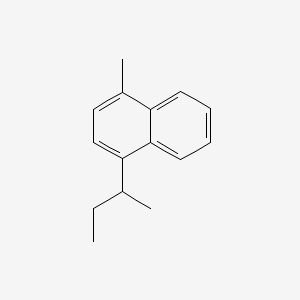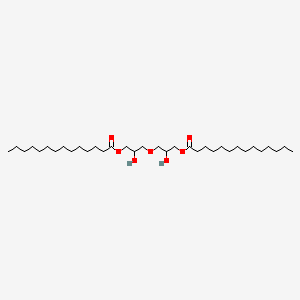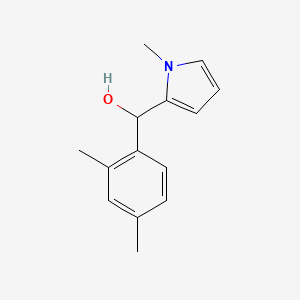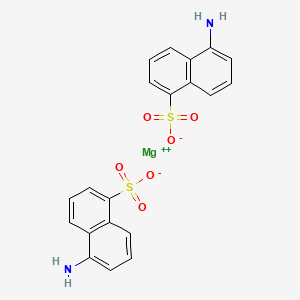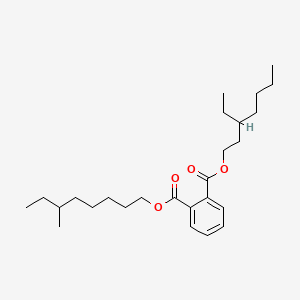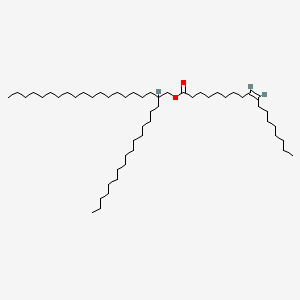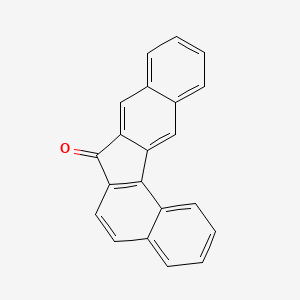
Tetraoctylammonium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraoctylammonium perchlorate is a quaternary ammonium salt with the chemical formula (C8H17)4NClO4. This compound is known for its use in various chemical processes, particularly in phase-transfer catalysis and as an electrolyte in non-aqueous electrochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraoctylammonium perchlorate can be synthesized through the reaction of tetraoctylammonium bromide with sodium perchlorate in an organic solvent such as ethanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to multiple purification steps, including filtration and recrystallization, to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraoctylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate ion can act as an oxidizing agent in certain reactions.
Substitution: The tetraoctylammonium cation can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used in substitution reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a range of substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Tetraoctylammonium perchlorate has several scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst to facilitate reactions between reactants in different phases.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of tetraoctylammonium perchlorate involves its ability to act as a phase-transfer catalyst. The tetraoctylammonium cation facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The perchlorate ion, being a strong oxidizing agent, can participate in redox reactions, further enhancing its utility in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrabutylammonium perchlorate
- Tetrahexylammonium perchlorate
- Tetrapropylammonium perchlorate
Comparison
Tetraoctylammonium perchlorate is unique due to its longer alkyl chains compared to similar compounds like tetrabutylammonium perchlorate. This results in different solubility and reactivity properties, making it more suitable for specific applications such as phase-transfer catalysis in non-polar solvents. Additionally, the longer alkyl chains provide better stability and lower volatility, which can be advantageous in certain industrial processes .
Eigenschaften
CAS-Nummer |
25423-85-2 |
|---|---|
Molekularformel |
C32H68ClNO4 |
Molekulargewicht |
566.3 g/mol |
IUPAC-Name |
tetraoctylazanium;perchlorate |
InChI |
InChI=1S/C32H68N.ClHO4/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1(3,4)5/h5-32H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
OHARBZYXGSYWKN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



